Anti-Inflammatory Potency: Erythrinasinate B vs. Vogelate in Head-to-Head Comparison
In a direct comparative study of compounds isolated from the same botanical source, Erythrinasinate B demonstrated a distinct level of anti-inflammatory activity relative to its structural analog, vogelate. In an in vitro assay evaluating the inhibition of prostaglandin E2 (PGE2) production, Erythrinasinate B exhibited an IC₅₀ value of 469.43 µg/mL, which was less potent than vogelate's IC₅₀ of 413.71 µg/mL [1]. This 13.5% difference in potency quantifies a critical differentiation point for researchers specifically investigating the structure-activity relationship (SAR) of long-chain esters or for those where a specific activity window is required.
| Evidence Dimension | Inhibition of Prostaglandin E2 (PGE2) production |
|---|---|
| Target Compound Data | IC₅₀ = 469.43 µg/mL |
| Comparator Or Baseline | Vogelate (IC₅₀ = 413.71 µg/mL) |
| Quantified Difference | ~13.5% less potent than vogelate (lower IC₅₀ value) |
| Conditions | In vitro PGE2 inhibition assay |
Why This Matters
This direct, quantified comparison allows scientists to select Erythrinasinate B over vogelate based on a defined, less potent activity profile, which may be crucial for specific SAR studies or when developing combination therapies where a moderate inflammatory modulator is preferred.
- [1] Ahmed, Z., et al. (2019). Diarylheptanoids with anti-inflammatory activity from the rhizomes of Pleuranthodium racemigerum (Zingiberaceae). Academia.edu Archive. View Source
